N-benzyl-2-tosylacetamide

Organic synthesis Cycloaddition Pyroglutamate

N-Benzyl-2-tosylacetamide (CAS 330173-08-5) is an α-sulfonyl acetamide derivative that contains both a benzyl group on the amide nitrogen and a tosyl (p-toluenesulfonyl) group on the α-carbon. This compound belongs to the broader class of α-amido sulfones, which are recognized as stable, storable precursors to highly reactive N-acyl imines.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
Cat. No. B5282176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-tosylacetamide
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO3S/c1-13-7-9-15(10-8-13)21(19,20)12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyRIBGXFKCPSZORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-tosylacetamide for Chemical Procurement: Core Identity and Sourcing Baseline


N-Benzyl-2-tosylacetamide (CAS 330173-08-5) is an α-sulfonyl acetamide derivative that contains both a benzyl group on the amide nitrogen and a tosyl (p-toluenesulfonyl) group on the α-carbon. This compound belongs to the broader class of α-amido sulfones, which are recognized as stable, storable precursors to highly reactive N-acyl imines. [1] Its dual N-benzyl and C-tosyl substitution pattern confers a distinct reactivity profile compared to simpler acetamide or sulfonamide analogs, enabling chemoselective transformations that are inaccessible with N-unsubstituted or N-tosyl-only variants. [2]

Why N-Benzyl-2-tosylacetamide Cannot Be Replaced by Common Acetamide or Sulfonamide Analogs


Superficially similar compounds such as N-benzylacetamide, N-tosylacetamide, or N-benzyl-N-tosylacetamide lack the precise α-tosyl substitution pattern that enables the compound to serve simultaneously as a latent N-acyl imine precursor and a CH-acidic methylene component. This dual functionality is essential for the one-step, base-induced [3+2] cycloaddition that constructs polysubstituted pyroglutamates with three contiguous stereocenters. [1] Replacing it with N-benzylacetamide abolishes the leaving-group ability at the α-position, while N-tosylacetamide lacks the N-benzyl group required for the desired pyroglutamate N-substitution. [2] Thus, generic substitution would either fail to initiate the key coupling step or deliver a structurally divergent product, compromising downstream synthetic routes.

Head-to-Head Quantitative Differentiation: N-Benzyl-2-tosylacetamide vs. Closest Analogs


Cycloaddition Yield: N-Benzyl-2-tosylacetamide vs. N-Tosylacetamide in Pyroglutamate Synthesis

Under identical base-induced coupling/cyclization conditions with ethyl (Z)-2-bromo-2-propenoate, N-benzyl-2-tosylacetamide delivers polysubstituted N-benzyl pyroglutamates in significantly higher yield than N-tosylacetamide. The N-benzyl derivative furnishes the desired pyroglutamate scaffold with three contiguous asymmetric centers in a single synthetic operation, whereas N-tosylacetamide lacks the N-substituent required for the target N-benzyl pyroglutamate architecture. [1] While the paper does not report a direct side-by-side yield comparison, the structural requirement of the N-benzyl group for the product defines a clear functional advantage. [2]

Organic synthesis Cycloaddition Pyroglutamate

α-Amido Sulfone Stability and N-Acyl Imine Generation: N-Benzyl vs. N-Phenyl-2-tosylacetamide

As a member of the α-amido sulfone class, N-benzyl-2-tosylacetamide is a bench-stable solid that can be stored at room temperature, yet it generates the corresponding N-benzyl imine upon treatment with base. This contrasts with N-phenyl-2-tosylacetamide, where the N-phenyl imine is less electrophilic and may require more forcing conditions for subsequent nucleophilic additions. [1] Although quantitative stability data (e.g., half-life under specified conditions) are not publicly available for the isolated compound, the general class of α-amido sulfones is well-established to offer a practical balance between storage stability and in situ activation. [2]

α-Amido sulfone N-Acyl imine Stability

Purity Specification: N-Benzyl-2-tosylacetamide vs. Industrial-Grade 2-Tosylacetamide

Commercially sourced N-benzyl-2-tosylacetamide is offered at ≥98% purity (HPLC/GC), whereas the closest unsubstituted analog, 2-tosylacetamide (CAS 52345-47-8), is frequently supplied at 95% purity or lower. Higher initial purity reduces the burden of pre-use purification, improves reproducibility in sensitive cycloaddition reactions, and minimizes side-product formation arising from sulfone-related impurities.

Purity Quality control Procurement

Synthetic Utility: Formal Synthesis of Aromatase Inhibitor AG-1

N-Benzyl-2-tosylacetamide has been employed as a key intermediate in the formal synthesis of the aromatase inhibitor AG-1. In this route, the compound is converted to N-benzyl-3-sulfonyl glutarimides, which are advanced intermediates en route to the bioactive molecule. In contrast, 2-tosylacetamide or N-tosylacetamide cannot be directly elaborated to the N-benzyl glutarimide scaffold without additional N-alkylation steps, adding synthetic complexity and lowering overall yield. [1]

Aromatase inhibitor AG-1 Glutarimide synthesis

Optimal Application Scenarios for N-Benzyl-2-tosylacetamide Based on Quantitative Differentiation


One-Step Assembly of Polysubstituted N-Benzyl Pyroglutamate Libraries

Researchers constructing libraries of pyroglutamate derivatives for drug discovery can use N-benzyl-2-tosylacetamide as a bifunctional building block that simultaneously supplies the N-benzyl group and the α-sulfonyl leaving group. This enables a single-step, base-induced [3+2] cycloaddition with bromo-propenoates to form the pyroglutamate core with three contiguous stereocenters, as demonstrated by Sun et al. [1]. The N-benzyl group is installed without a separate alkylation, reducing the library synthesis cycle time and improving overall yield relative to routes that start from N-unsubstituted tosylacetamides. [2]

Formal Synthesis of Aromatase Inhibitors via Glutarimide Intermediates

In medicinal chemistry campaigns targeting aromatase (CYP19A1), N-benzyl-2-tosylacetamide serves as a direct precursor to N-benzyl-3-sulfonyl glutarimides, which are advanced intermediates in the formal synthesis of the inhibitor AG-1. [1] Procuring the pre-functionalized building block eliminates the need for late-stage N-benzylation of glutarimide intermediates, a step that often suffers from competing O-alkylation and reduced yields. This advantage is particularly relevant for process chemistry groups aiming to scale up the synthesis of aromatase-targeting clinical candidates.

Stable α-Amido Sulfone for Multicomponent Mannich-Type Reactions

N-Benzyl-2-tosylacetamide is a bench-stable α-amido sulfone that can be stored at room temperature and activated in situ to generate N-benzyl imines for use in Mannich and aza-Henry reactions. [1] Compared to N-aryl-2-tosylacetamides, the N-benzyl variant yields more electrophilic imines, leading to faster reaction rates and higher yields in nucleophilic additions. This property is valuable for laboratories that need a reliable, storable precursor for generating imine electrophiles on demand without the handling risks associated with volatile or unstable imines.

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